(E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
The compound (E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine features a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system known for its versatility in medicinal chemistry. Key structural elements include:
- Furan-2-yl substituent at position 3: This moiety may enhance solubility and contribute to π-π stacking interactions in target binding.
This scaffold is structurally analogous to compounds targeting kinases, bromodomains, and PDE4 enzymes, as seen in related research .
Properties
IUPAC Name |
3-(furan-2-yl)-6-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c28-31(29,16-10-17-5-2-1-3-6-17)26-13-11-25(12-14-26)20-9-8-19-22-23-21(27(19)24-20)18-7-4-15-30-18/h1-10,15-16H,11-14H2/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEZJGOKYMPNCO-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)S(=O)(=O)C=CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)S(=O)(=O)/C=C/C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound with a unique structure that suggests potential pharmacological applications. This article delves into its biological activity, focusing on its anticancer properties, antidepressant effects, and anti-inflammatory activities.
Chemical Structure and Properties
The compound features:
- A pyridazine core .
- A furan ring which enhances its reactivity.
- A piperazine moiety linked to a styrylsulfonyl group , contributing to its biological interactions.
This structural composition indicates that the compound may exhibit diverse biological activities through various mechanisms of action.
Anticancer Activity
Research indicates that compounds similar to this compound possess significant anticancer properties. For instance:
- In vitro studies have shown that derivatives with similar structures can effectively inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). For example, one derivative exhibited an IC50 of 27.7 µg/ml against A549 cells compared to doxorubicin's IC50 of 28.3 µg/ml .
| Compound | Cell Line | IC50 (µg/ml) | Reference Drug IC50 (µg/ml) |
|---|---|---|---|
| Derivative 7g | A549 | 27.7 | 28.3 |
| Derivative 7g | HepG2 | 26.6 | 21.6 |
The mechanism by which these compounds exert their anticancer effects includes:
- Inducing apoptosis in cancer cells.
- Causing cell cycle arrest at specific phases.
- Increasing reactive oxygen species (ROS) production which leads to cellular stress and death .
Antidepressant Activity
Compounds containing piperazine structures are often linked to serotonin receptor modulation. The potential antidepressant activity of this compound suggests it may influence neurotransmitter levels in the brain, particularly serotonin and dopamine .
Anti-inflammatory Effects
There is evidence that derivatives of this compound may modulate inflammatory pathways:
- They could inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
- This property positions them as candidates for treating inflammatory diseases .
Study on Structural Analogues
A study focusing on structural analogues demonstrated that modifications in the piperazine ring significantly affected the biological activity of the compounds. The introduction of different substituents led to variations in potency against cancer cell lines .
Comparative Analysis with Other Compounds
A comparative analysis was conducted with other known biologically active compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 2-Methylpyridine | Structure | Antimicrobial |
| 4-Methylpiperazine | Structure | Antidepressant |
| Furosemide | Structure | Diuretic |
This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities not found in other compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related triazolopyridazine derivatives:
Key Observations
Substituent Impact on Target Selectivity: The styrylsulfonyl-piperazine group in the target compound may favor kinase or bromodomain inhibition, analogous to sulfonamide-containing BRD4 inhibitors (e.g., Compound 29) .
Pharmacokinetic Properties :
- Sulfonyl groups (e.g., styrylsulfonyl in the target, ethanesulfonamide in Compound 29) improve metabolic stability compared to esters or ethers .
- The styryl moiety may increase logP, enhancing membrane permeability but requiring formulation optimization for solubility .
Potency and Binding Modes: Bivalent compounds like AZD5153 achieve sub-nanomolar potency via dual binding sites, a feature absent in the monovalent target compound . Docking studies () suggest that bulky substituents at position 6 (e.g., methoxy-tetrahydrofuran in Compound 18) enhance PDE4 selectivity by filling hydrophobic subpockets .
Q & A
Q. What are the key synthetic pathways for constructing the triazolo[4,3-b]pyridazine core in this compound?
The triazolo[4,3-b]pyridazine core is typically synthesized via cyclocondensation of hydrazine derivatives with pyridazine precursors. For example, hydrazine-substituted pyridazines can undergo intramolecular cyclization under reflux conditions with phosphorus oxychloride (POCl₃) or other dehydrating agents to form the triazole ring . Reaction optimization, including temperature control (80–120°C) and solvent selection (e.g., DMF or ethanol), is critical to achieving high yields (>70%) and purity .
Q. How is the styrylsulfonyl-piperazine moiety introduced, and what purification methods are recommended?
The styrylsulfonyl group is typically introduced via nucleophilic substitution or Suzuki-Miyaura coupling. Piperazine derivatives are first sulfonylated using styrylsulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C . Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol/water mixtures to achieve >95% purity .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and stereochemistry (e.g., distinguishing E/Z isomers of the styryl group) .
- HRMS : For exact mass determination (expected molecular ion [M+H]⁺ ~530–550 m/z) .
- FT-IR : To verify sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and triazole (C=N stretch ~1600 cm⁻¹) groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the styrylsulfonyl group in biological activity?
- Step 1 : Synthesize analogs with modified sulfonyl groups (e.g., replacing styryl with alkyl or aryl variants) .
- Step 2 : Test in vitro activity (e.g., enzyme inhibition assays against c-Met or Pim-1 kinases) .
- Step 3 : Use molecular docking (AutoDock Vina) to correlate substituent bulk/electronic properties with binding affinity to hydrophobic pockets in target proteins .
- Key Insight : Styrylsulfonyl’s π-π stacking with kinase active sites enhances potency (IC₅₀ < 100 nM in some triazolopyridazine derivatives) .
Q. What experimental strategies resolve contradictions in reported biological activities across studies?
- Hypothesis Testing : Compare assay conditions (e.g., ATP concentration in kinase assays, which affects competitive inhibition ).
- Orthogonal Validation : Confirm antiviral activity (e.g., SARS-CoV-2) using plaque reduction neutralization tests (PRNT) alongside enzyme-linked immunosorbent assays (ELISA) .
- Data Normalization : Adjust for differences in cell viability (MTT assay) or protein expression levels (Western blot) .
Q. How can the compound’s pharmacokinetic profile be optimized for in vivo studies?
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or morpholine) to reduce logP (target: 2–3) and improve aqueous solubility .
- Metabolic Stability : Conduct microsomal assays (human liver microsomes) to identify metabolic hotspots (e.g., furan oxidation). Block vulnerable sites via fluorination or methyl substitution .
- In Vivo Testing : Use xenograft models to correlate plasma half-life (>4 hours) with tumor growth inhibition (TGI > 50% at 10 mg/kg) .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
